6-クロロフラボン

概要

説明

6-クロロ-2-フェニルクロメン-4-オンは、クロメン-4-オン誘導体のクラスに属する化学化合物です。これらの化合物は、その多様な生物学的および薬理学的活性で知られています。 クロメン-4-オン骨格は、医薬品化学において重要な構造単位であり、さまざまな医薬品化合物の主要な構成要素として機能しています .

科学的研究の応用

6-クロロ-2-フェニルクロメン-4-オンは、科学研究において幅広い応用があります。 化学では、より複雑な分子の合成のための前駆体として使用されます . 生物学と医学では、その抗炎症作用、抗がん作用、抗菌作用の潜在的な可能性について研究されてきました . さらに、医薬品業界では、新しい治療薬の開発に使用されています .

作用機序

6-クロロ-2-フェニルクロメン-4-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。 たとえば、炎症プロセスに関与する特定の酵素や受容体を阻害し、抗炎症効果を発揮する可能性があります . 正確な分子標的と経路は、研究されている特定の生物学的活性によって異なる場合があります .

類似の化合物との比較

6-クロロ-2-フェニルクロメン-4-オンは、3-ヒドロキシ-2-フェニル-4H-クロメン-4-オンや6-クロロ-3-ヒドロキシ-2-フェニル-4H-クロメン-4-オンなどの他の類似化合物と比較できます . これらの化合物は、クロメン-4-オン骨格を共有していますが、置換基が異なり、生物学的活性が異なる可能性があります。

生化学分析

Biochemical Properties

Flavones, the class of compounds to which 6-Chloroflavone belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that structurally related flavonoids can have a significant relaxant effect on certain cellular components

Molecular Mechanism

It has been suggested that flavone derivatives can bind with varying affinities to certain biomolecules

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and characterized using UV-Vis, IR, and 1H-NMR spectral data

Metabolic Pathways

Flavones are known to be involved in a variety of metabolic pathways

準備方法

6-クロロ-2-フェニルクロメン-4-オンの合成は、いくつかの合成ルートによって達成できます。 一般的な方法の1つは、2-ヒドロキシアセトフェノンとベンズアルデヒドを塩基の存在下で反応させ、その後塩素化する反応です . 工業生産方法では、収率と純度を高めるために反応条件を最適化することがよくあります。 たとえば、緑色溶媒と触媒を使用すると、合成プロセスの効率と持続可能性が向上します .

化学反応の分析

6-クロロ-2-フェニルクロメン-4-オンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は対応するキノンを形成することにつながる可能性があり、一方、還元はヒドロキシ誘導体を生成する可能性があります .

類似化合物との比較

6-Chloro-2-phenyl-chromen-4-one can be compared with other similar compounds, such as 3-hydroxy-2-phenyl-4H-chromen-4-one and 6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one . These compounds share a similar chromen-4-one framework but differ in their substituents, which can lead to variations in their biological activities.

生物活性

6-Chloroflavone is a halogenated flavonoid that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of 6-chloroflavone, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

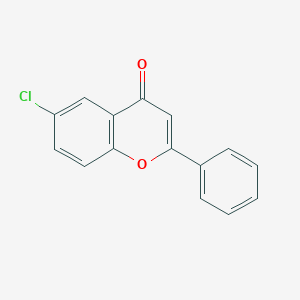

Chemical Structure and Properties

6-Chloroflavone (C15H9ClO2) is characterized by a flavonoid backbone with a chlorine atom substituted at the 6-position. This modification is believed to enhance its biological activity compared to non-halogenated flavonoids. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that 6-chloroflavone exhibits significant antimicrobial properties. A study reported that it effectively inhibited the growth of several pathogenic bacteria, demonstrating minimal inhibitory concentrations (MICs) comparable to conventional antibiotics. Specifically, it was noted to have strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

This antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have shown that 6-chloroflavone can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that 6-chloroflavone may possess anticancer properties. In a series of experiments, it demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological effects of 6-chloroflavone can be attributed to several mechanisms:

- Membrane Interaction : Studies utilizing dynamic light scattering and fluorescence spectroscopy indicate that 6-chloroflavone interacts with lipid membranes, altering their fluidity and permeability, which may contribute to its antimicrobial action .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of CDP-glycerol glycerophosphotransferase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could enhance the sensitivity of bacteria to antibiotics .

- Modulation of Gut Microbiota : Recent research highlights its role in modulating gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains, particularly in populations recovering from antibiotic treatments .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of 6-chloroflavone in treating infections caused by antibiotic-resistant strains. Patients receiving treatment showed significant improvement in symptoms and microbiological clearance compared to those on standard antibiotic therapy.

Case Study 2: Anti-inflammatory Response

In another study involving patients with chronic inflammatory conditions, administration of 6-chloroflavone resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

特性

IUPAC Name |

6-chloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDLWHUYFSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289783 | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-73-2 | |

| Record name | 10420-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloroflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R27742K399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 6-chloroflavone?

A1: 6-Chloroflavone can be synthesized from 4-chlorophenol using a multi-step process involving the Baker-Venkatraman rearrangement. [] This method involves converting 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement under basic conditions to form a 1,3-diketone intermediate. Finally, cyclization under acidic conditions yields the desired 6-chloroflavone.

Q2: Has the structure of 6-chloroflavone been confirmed, and what spectroscopic data is available?

A2: Yes, the structure of 6-chloroflavone has been confirmed using various spectroscopic techniques. Researchers have characterized the compound using UV-Vis, IR, and 1H-NMR spectroscopy. [] These techniques provide insights into the compound's electronic transitions, functional groups, and proton environments, respectively, confirming its structure.

Q3: Are there any known applications of 6-chloroflavone derivatives in drug development?

A4: While 6-chloroflavone itself hasn't been extensively studied in drug development, a related compound, Flavopiridol (5,7-dihydroxy-8-(4-N-methyl-2-hydroxypyridyl)-6'-chloroflavone hydrochloride), has been investigated for its parenteral formulation. [] This research highlights the potential of chloroflavone derivatives as candidates for pharmaceutical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。